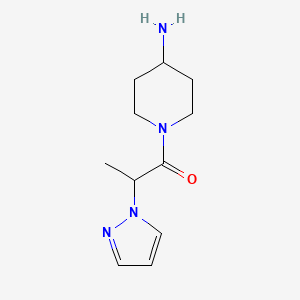

1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-9(15-6-2-5-13-15)11(16)14-7-3-10(12)4-8-14/h2,5-6,9-10H,3-4,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDJGZWKQXXHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)N)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Preparation Methods

While direct synthetic routes specific to 1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one are limited in publicly available literature, insights can be drawn from related pyrazole and piperidine chemistry and from analogous compounds with pyrazolyl and aminopiperidinyl functionalities.

-

- Pyrazole Introduction: The 1H-pyrazol-1-yl group is typically introduced through nucleophilic substitution reactions involving pyrazole derivatives or by condensation reactions with appropriate ketones or aldehydes.

- Piperidine Functionalization: The 4-aminopiperidin-1-yl moiety can be synthesized by selective amination of piperidine rings, often starting from 4-substituted piperidines or via reductive amination methods.

- Ketone Formation: The propan-1-one backbone is introduced by acylation or by using α-bromo or α-chloro ketones as intermediates, which then undergo nucleophilic substitution with the aminopiperidine.

Representative Synthetic Route:

- Preparation of 1H-pyrazole derivative with a leaving group suitable for substitution.

- Reaction of 4-aminopiperidine with the pyrazole intermediate under controlled conditions to form the N-substituted piperidine.

- Introduction of the propan-1-one moiety via acylation or coupling with appropriate ketone precursors.

This synthetic strategy ensures the formation of the target compound with the correct substitution pattern and functional groups.

Formulation and Solubility Preparation for Biological Applications

According to data from GlpBio, the compound's preparation for in vivo and in vitro testing involves specific solvent systems to ensure solubility and stability:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 4.4986 | 22.4931 | 44.9863 |

| 5 mM Solution Volume (mL) | 0.8997 | 4.4986 | 8.9973 |

| 10 mM Solution Volume (mL) | 0.4499 | 2.2493 | 4.4986 |

-

The preparation involves sequential addition and mixing of solvents to achieve a clear solution:

- Dissolve the compound in DMSO to create a master liquid.

- Add PEG300, mix and clarify.

- Add Tween 80, mix and clarify.

- Add distilled water (ddH2O) or corn oil, mix and clarify.

Physical methods such as vortexing, ultrasound, or hot water baths may be employed to aid dissolution. The order of solvent addition is critical to maintain solution clarity and compound stability.

-

- Ensure each solvent addition results in a clear solution before proceeding.

- The final solution should be free of precipitates to guarantee bioavailability and reproducibility in experiments.

- Co-solvents like PEG300 and Tween 80 are used to enhance solubility and stabilize the compound in aqueous media.

Summary Table of Preparation Parameters

| Preparation Aspect | Details |

|---|---|

| Primary Solvent for Stock Solution | DMSO |

| Co-solvents for Formulation | PEG300, Tween 80, ddH2O or Corn Oil |

| Concentrations for Stock Solutions | 1 mM, 5 mM, 10 mM |

| Physical Aids for Dissolution | Vortex, Ultrasound, Hot Water Bath |

| Critical Preparation Notes | Sequential solvent addition, clarity check after each step |

| Analytical Confirmation | NMR, MS, HPLC (implied standard practice) |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the pyrazolyl group.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Piperidine-2-one derivatives.

Reduction Products: Reduced pyrazolyl derivatives.

Substitution Products: Substituted piperidines.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrazole vs. Imidazole Analogs

- Insights :

Piperidine vs. Azetidine Ring Systems

- Insights: The 4-aminopiperidine group in the target compound introduces greater steric bulk compared to azetidine analogs. This may restrict conformational flexibility but improve binding specificity in targets requiring deep pocket interactions .

Biological Activity

1-(4-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 250.34 g/mol. The compound features a piperidine ring and a pyrazole moiety, which are critical for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of p21-activated kinases (PAKs), which are serine/threonine kinases implicated in various cellular processes such as cytoskeletal organization and cell survival. PAKs have been identified as potential therapeutic targets in cancer treatment due to their role in tumorigenesis and metastasis.

Inhibition of PAKs

A study highlighted the compound's effectiveness in selectively inhibiting group I PAKs, which are crucial for cancer cell proliferation. The inhibition leads to disrupted signaling pathways that promote tumor growth, making it a candidate for further development as an anti-cancer agent .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in various preclinical studies:

Table 1: Summary of Biological Activities

Case Studies

Several studies have provided insights into the efficacy of this compound:

Case Study 1: In Vitro Efficacy

In vitro experiments demonstrated that treatment with this compound resulted in significant reduction in the viability of various cancer cell lines, including those with mutations in the p53 gene. This suggests that the compound may be effective against tumors with diverse genetic backgrounds .

Case Study 2: Structural Insights

The crystal structure analysis of PAKs in complex with this compound revealed specific interactions that contribute to its inhibitory effects. The binding affinity was enhanced by modifications to the piperidine and pyrazole groups, indicating that structural optimization could lead to more potent inhibitors .

Q & A

Q. What protocols mitigate risks during synthesis of hazardous intermediates (e.g., nitro derivatives)?

- Methodology : Use Schlenk lines for air-sensitive steps (e.g., nitro group reduction). Monitor exothermic reactions with IR thermography. Safety Data Sheets (SDS) for intermediates like 4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one mandate fume hood use and emergency showers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.